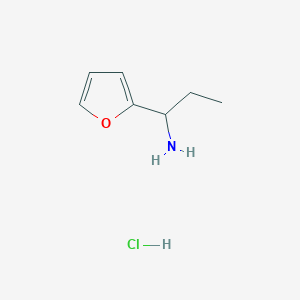![molecular formula C9H7Cl2N3O2 B1473338 Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate CAS No. 1363381-75-2](/img/structure/B1473338.png)
Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Vue d'ensemble
Description
Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a chemical compound with the molecular formula C9H7Cl2N3O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-6-7(10)12-9(11)13-14(6)4-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.08 . It’s a solid substance and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Triazine Compounds in Medicinal Chemistry
Triazine derivatives, including Ethyl 2,4-Dichloropyrrolo[2,1-f][1,2,4]Triazine-6-Carboxylate, hold a significant position in medicinal chemistry due to their diverse biological activities. Triazine scaffolds are incorporated into heterocyclic compounds that exhibit a broad spectrum of pharmacological actions. These actions include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties, making triazine a core moiety of interest for future drug development. Such compounds are synthesized to target a wide range of biological models, providing a foundation for exploring novel therapeutic agents based on the triazine nucleus (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazine Derivatives
Research on 1,2,3-triazines and their benzo- and heterofused derivatives has highlighted their significant antitumor activities. These biologically active compounds display a broad spectrum of activities beyond their antitumor properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. Their simple synthesis process, combined with their efficacy, underscores the potential of triazine molecules as scaffolds for developing antitumor compounds. The exploration of these derivatives through literature covering up to 2016 emphasizes their role in the advancement of cancer treatment options (Cascioferro et al., 2017).
Triazines in Drug Development
The therapeutic potential of triazines has been extensively reviewed, showcasing their significant role in drug development. Triazines have been investigated for their effectiveness in treating various pathological conditions such as inflammation, cancer, and infections. This review highlights the commercial availability of molecules containing triazine and the structural variations among triazine derivatives that exhibit antimicrobial, anticancer, and other bioactivities. The compilation of recent research efforts presents a comprehensive overview of triazine's potential in synthesizing new molecules for disease treatment (Dubey, Pathak, Chauhan, & Ali, 2022).
Eco-friendly Synthesis of Triazine Derivatives
The synthesis of 1,2,4-triazine derivatives has been revisited with a focus on eco-friendly methods, reflecting the growing interest in sustainable chemical processes. This approach not only aligns with environmental conservation efforts but also opens up new pathways for the synthesis of triazine derivatives, which are crucial in medicinal chemistry for their wide range of biological activities. The historical and recent advancements in the synthesis of these compounds underscore the importance of developing greener and more sustainable chemical synthesis methods (Rani & Kumari, 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates . This process is known as phosphorylation .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the substrates .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These pathways are involved in critical cellular processes such as cell growth and division . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of kinase activity. By disrupting the normal function of kinases, this compound can alter cellular processes regulated by these enzymes, potentially leading to effects such as the inhibition of cancer cell growth .
Analyse Biochimique
Biochemical Properties
Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, including covalent binding, non-covalent interactions, and allosteric modulation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, adverse effects such as cellular toxicity and disruption of normal metabolic processes can occur.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . The distribution of this compound within different tissues can also affect its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within certain subcellular regions can enhance its interactions with target biomolecules and influence its overall biochemical effects.
Propriétés
IUPAC Name |
ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-6-7(10)12-9(11)13-14(6)4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKDURIJRBYACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143188 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 2,4-dichloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-75-2 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 2,4-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 2,4-dichloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)

![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)



![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)


![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)

